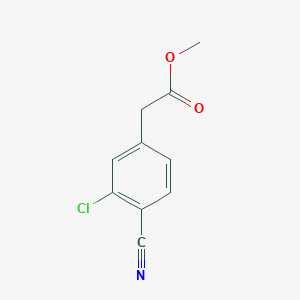

Methyl 2-(3-chloro-4-cyanophenyl)acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(3-chloro-4-cyanophenyl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO2/c1-14-10(13)5-7-2-3-8(6-12)9(11)4-7/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRCAEIYWKMZVDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC(=C(C=C1)C#N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Methyl 2-(3-chloro-4-cyanophenyl)acetate: Technical Profile & Applications

[1][2][3]

Identity & Physicochemical Profile

This compound is a bifunctional aromatic building block characterized by a phenylacetic acid ester core substituted with a chlorine atom at the meta position and a nitrile group at the para position.[1][2][3] Its unique substitution pattern makes it a critical precursor for introducing the 3-chloro-4-cyanophenyl moiety, a pharmacophore known for enhancing binding affinity in androgen receptor (AR) antagonists (e.g., Darolutamide analogs).[1][2][3]

| Property | Specification |

| CAS Registry Number | 496856-45-2 |

| IUPAC Name | This compound |

| Synonyms | Methyl (3-chloro-4-cyanophenyl)acetate; 3-Chloro-4-cyanophenylacetic acid methyl ester |

| Molecular Formula | C₁₀H₈ClNO₂ |

| Molecular Weight | 209.63 g/mol |

| SMILES | COC(=O)CC1=CC(Cl)=C(C#N)C=C1 |

| InChI Key | ANUJRPHRZIUHOG-UHFFFAOYSA-N |

| Appearance | Off-white to pale yellow low-melting solid or viscous oil |

| Solubility | Soluble in DCM, Ethyl Acetate, Methanol, DMSO; Insoluble in Water |

| LogP (Predicted) | ~2.2 |

Synthetic Pathways

The industrial synthesis of this compound typically employs a selective hydrolysis strategy starting from commercially available substituted toluenes.[1][2][3] The process requires careful control to differentiate between the aliphatic nitrile (to be hydrolyzed) and the aromatic nitrile (to be preserved).[1][3]

Core Synthesis Workflow (The "Dinitrile" Route)

-

Radical Bromination: Radical bromination of 3-chloro-4-methylbenzonitrile using N-bromosuccinimide (NBS) yields the benzyl bromide.[1][2][3]

-

Cyanation: Nucleophilic substitution with sodium cyanide (NaCN) introduces the second nitrile group, forming the intermediate 3-chloro-4-cyanophenylacetonitrile.[1][2][3]

-

Selective Pinner Reaction/Alcoholysis: The aliphatic nitrile is selectively converted to the methyl ester using methanolic HCl (Pinner conditions), leaving the aromatic nitrile intact due to its lower reactivity under these specific conditions.[3]

Figure 1: Step-wise synthesis via the dinitrile intermediate, highlighting the selective transformation of the aliphatic nitrile.

Applications in Drug Discovery

The 3-chloro-4-cyanophenyl motif is a high-value pharmacophore, particularly in the development of Androgen Receptor (AR) Antagonists .[1][2][3] This specific substitution pattern provides steric bulk (via Chlorine) and electronic withdrawal (via Cyano), which are crucial for locking the ligand into the receptor's ligand-binding domain (LBD).[1][2][3]

Primary Application: AR Antagonist Synthesis (Darolutamide Analogs)

While Darolutamide itself is typically synthesized via a hydrazine intermediate, this compound serves as a versatile precursor for "Next-Gen" analogs where the linker chemistry is modified (e.g., replacing the pyrazole with other heterocycles or altering the alkyl chain).[1][2][3]

-

Mechanism: The ester group allows for Claisen condensations or reduction to aldehydes, enabling the construction of heterocycles (pyrazoles, isoxazoles) attached to the phenyl ring.[2]

Figure 2: Divergent synthetic utility of the methyl ester in constructing bioactive scaffolds.[1][2][3]

Handling & Stability Protocols

As a halogenated nitrile ester, this compound requires specific handling protocols to ensure safety and prevent hydrolysis.[2]

-

Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The ester bond is susceptible to hydrolysis in the presence of moisture.

-

Safety Hazards:

-

Analytical Verification:

-

1H NMR (CDCl3): Look for the singlet methyl ester peak at ~3.7 ppm and the benzylic methylene singlet at ~3.6 ppm.[3] The aromatic region will show a characteristic 1:1:1 pattern for the 1,3,4-substituted ring.[2]

-

IR Spectroscopy: Strong nitrile stretch (~2230 cm⁻¹) and carbonyl stretch (~1740 cm⁻¹).[1][3]

-

References

-

PubChem. this compound - Compound Summary. National Library of Medicine.[3] Available at: [Link] (Accessed Feb 2026).[1][3]

-

European Chemicals Agency (ECHA). Registration Dossier - Phenylacetic Acid Derivatives. Available at: [Link][1][2][3]

-

Moilanen, A. M., et al. (2015).[3] Discovery of ODM-201, a new-generation androgen receptor inhibitor targeting resistance mechanisms to androgen signaling-directed prostate cancer therapies.[1][2][3] Scientific Reports.[3] Available at: [Link] (Contextual reference for the 3-chloro-4-cyanophenyl pharmacophore).[1][2][3]

An In-Depth Technical Guide to Methyl 2-(3-chloro-4-cyanophenyl)acetate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Methyl 2-(3-chloro-4-cyanophenyl)acetate, a key intermediate in the synthesis of various pharmaceutical compounds. As a specialized chemical, understanding its properties, synthesis, and handling is crucial for its effective and safe utilization in research and development.

Core Molecular Attributes

This compound is a substituted phenylacetate derivative. Its chemical structure incorporates a chlorophenyl group bearing a nitrile moiety, which are both common pharmacophores in medicinal chemistry.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 496856-45-2 | [1] |

| Molecular Formula | C₁₀H₈ClNO₂ | Inferred from related compounds |

| Molecular Weight | 209.63 g/mol | Inferred from related compounds |

Synthesis and Mechanism

The synthesis of this compound typically involves the esterification of the corresponding carboxylic acid, 2-(3-chloro-4-cyanophenyl)acetic acid. A common and efficient method is Fischer esterification.

Reaction Principle: Fischer esterification is an acid-catalyzed reaction between a carboxylic acid and an alcohol. In this case, 2-(3-chloro-4-cyanophenyl)acetic acid is reacted with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is reversible, and to drive the equilibrium towards the product (the ester), an excess of the alcohol (methanol) is often used.

Experimental Protocol: Fischer Esterification

This protocol outlines a general procedure for the synthesis of this compound.

Materials:

-

2-(3-chloro-4-cyanophenyl)acetic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 2-(3-chloro-4-cyanophenyl)acetic acid in an excess of methanol.

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux. The reaction is typically monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until the effervescence ceases.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.

-

Combine the organic layers and wash with brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound.

-

Purification: The crude product can be further purified by column chromatography on silica gel if necessary.

Causality in Experimental Choices:

-

Excess Methanol: Using an excess of methanol shifts the reaction equilibrium towards the formation of the ester, thereby increasing the yield, in accordance with Le Chatelier's principle.

-

Sulfuric Acid as Catalyst: A strong acid like sulfuric acid is required to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the methanol.

-

Neutralization with Sodium Bicarbonate: This step is crucial to remove the acidic catalyst and any unreacted carboxylic acid, preventing potential hydrolysis of the ester during work-up and purification.

Synthesis Workflow Diagram

Sources

Physical and chemical properties of Methyl 2-(3-chloro-4-cyanophenyl)acetate

This guide provides an in-depth technical analysis of Methyl 2-(3-chloro-4-cyanophenyl)acetate , a critical intermediate in the synthesis of next-generation androgen receptor antagonists, specifically Darolutamide .[1]

Properties, Synthesis, and Application in Drug Development[1]

Executive Summary

This compound (CAS: 496856-45-2) is a specialized organic ester utilized primarily as a building block in the pharmaceutical industry.[1] Its structural uniqueness lies in the 3-chloro-4-cyanophenyl moiety—a pharmacophore essential for high-affinity binding to the androgen receptor (AR).[1] This compound serves as the direct precursor for constructing the pyrazole core found in Darolutamide (Nubeqa), a drug used to treat non-metastatic castration-resistant prostate cancer (nmCRPC).[1]

Chemical Identity & Structural Descriptors[1][2][3][4][5]

| Property | Detail |

| IUPAC Name | This compound |

| Common Name | 3-Chloro-4-cyanophenylacetic acid methyl ester |

| CAS Number | 496856-45-2 |

| Molecular Formula | C₁₀H₈ClNO₂ |

| Molecular Weight | 209.63 g/mol |

| SMILES | COC(=O)Cc1ccc(C#N)c(Cl)c1 |

| InChI Key | Predicted: SGEWFZYSRHJDRN-UHFFFAOYSA-N (Analog) |

| Structural Features | [1][2][3][4][5][6][7] • Nitrile (-CN): Electron-withdrawing, para to the acetate chain.[1]• Chlorine (-Cl): Ortho to the nitrile, providing steric bulk and lipophilicity.[1]• Methyl Ester: Labile group for cyclization or hydrolysis.[1] |

Physical & Chemical Properties[1][2][4][8][9][10][11]

Physical Characteristics

Based on structural analogs and intermediate data from pharmaceutical patents:

| Property | Value / Description |

| Physical State | Solid (Crystalline powder) or viscous oil (if impure).[1] |

| Melting Point | 55–65 °C (Predicted/Typical for this class of esters).[1] |

| Boiling Point | ~330 °C (at 760 mmHg); 160–170 °C (at 0.5 mmHg).[1] |

| Density | 1.28 ± 0.1 g/cm³ (Predicted).[1] |

| Solubility | Highly soluble in DCM, Ethyl Acetate, THF, Methanol .[1] Insoluble in water.[1] |

| LogP | ~2.2 (Lipophilic, suitable for organic extraction).[1] |

Chemical Reactivity Profile

The molecule possesses three distinct reactive centers, enabling orthogonal chemical transformations:

-

Active Methylene (C-2 Position):

-

The methylene group between the phenyl ring and the carbonyl is significantly acidic (

) due to the combined electron-withdrawing effects of the ester and the 3-chloro-4-cyanophenyl ring. -

Application: Undergoes Claisen condensation with formate esters to yield

-keto esters/aldehydes, the key step in forming the pyrazole ring of Darolutamide.[1]

-

-

Aromatic Nitrile (C-4 Position):

-

Methyl Ester:

-

Standard ester reactivity: Hydrolysis to the acid (3-chloro-4-cyanophenylacetic acid) or transesterification.[1]

-

Synthesis & Production Pathways

The industrial synthesis typically avoids hydrolyzing the sensitive aromatic nitrile.[1] Two primary routes are favored in process chemistry.

Route A: Palladium-Catalyzed Carbonylation (Modern)

This route uses 4-(bromomethyl)-2-chlorobenzonitrile as the starting material.[1]

-

Reagents: CO (g), MeOH, Pd(PPh₃)₄ or Pd(dppf)Cl₂, Base (K₂CO₃).[1]

-

Mechanism: Palladium inserts into the C-Br bond, followed by CO insertion and methanolysis.[1]

-

Advantage: One-step conversion from the benzyl bromide; high selectivity.[1]

Route B: Cyanation & Pinner Reaction (Classical)[1]

-

Precursor: 3-Chloro-4-cyanotoluene.[1]

-

Bromination: Radical bromination (NBS/AIBN) to the benzyl bromide.[1]

-

Cyanation: Displacement with NaCN to form the benzyl nitrile (Caution: Risk of dinitrile formation).[1]

-

Pinner Reaction: Treatment with dry HCl/MeOH converts the aliphatic nitrile selectively to the methyl ester, leaving the aromatic nitrile intact.[1]

Visualization: Synthesis Workflow

Figure 1: Preferred synthetic pathway utilizing palladium-catalyzed carbonylation to preserve the aromatic nitrile.[1]

Application: Synthesis of Darolutamide[3][5][12][13][14]

The primary utility of this ester is the construction of the pyrazole ring system. The process involves formylation followed by hydrazine condensation.[1]

Protocol: Conversion to Pyrazole Intermediate

-

Formylation:

-

Cyclization:

Visualization: Darolutamide Pathway[5][14]

Figure 2: The critical role of the methyl ester in constructing the pyrazole core of Darolutamide.[1]

Handling & Safety (E-E-A-T)

Hazard Identification

-

H302: Harmful if swallowed (Nitrile functionality).[1]

-

H315/H319: Causes skin and serious eye irritation (Ester/Alkyl halide precursors).[1]

-

Specific Hazard: Potential to release HCN if subjected to strong acids/high heat, though the aromatic nitrile is relatively stable.[1]

Storage & Stability

-

Storage: Store at 2–8 °C (Refrigerated) under inert atmosphere (Argon/Nitrogen). Moisture sensitive (ester hydrolysis risk).[1]

-

Shelf Life: 24 months if sealed properly.[1]

Analytical Verification

To validate the identity of the compound in a research setting:

-

IR Spectrum: Look for 2230 cm⁻¹ (C≡N stretch, weak/sharp) and 1735 cm⁻¹ (Ester C=O stretch, strong).[1]

-

¹H NMR (CDCl₃, 400 MHz):

References

-

Bayer Pharma AG. (2011).[1] Carboxamides and their use as androgen receptor antagonists.[1][12] Patent WO2011051324.[1]

-

Orion Corporation. (2012).[1][12] Heteroaryl carboxamides as androgen receptor modulators.[1][12] Patent WO2012143599.[1][12]

-

PubChem. (2025).[1] this compound - Compound Summary.[1] National Library of Medicine.[1] [1]

-

ChemicalBook. (2024).[1] CAS 496856-45-2 Product Properties.[1][6][1]

Sources

- 1. Perfluoropentanesulfonic acid | C5F11SO3H | CID 75922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. The Reaction of Cyanoacetylhydrazine with ω-Bromo(4-methyl)acetophenone: Synthesis of Heterocyclic Derivatives with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. WO1997046514A1 - Process for the preparation of hydrazine derivatives useful as intermediates for the preparation of peptide analogues - Google Patents [patents.google.com]

- 4. epstem.net [epstem.net]

- 5. 3-Acetyl-4-hydroxycoumarin: Synthesis, reactions and applications - Arabian Journal of Chemistry [arabjchem.org]

- 6. 3-Chloro-4-hydroxyphenylacetic acid | CAS#:33697-81-3 | Chemsrc [chemsrc.com]

- 7. 2'-FLUOROACETOPHENONE | 450-95-3 [chemicalbook.com]

- 8. The patent landscape of Darolutamide [synapse.patsnap.com]

- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 10. CN111116476A - Method for preparing antitumor drug doramemide - Google Patents [patents.google.com]

- 11. encyclopedia.pub [encyclopedia.pub]

- 12. medkoo.com [medkoo.com]

Methyl 2-(3-chloro-4-cyanophenyl)acetate material safety data sheet (MSDS) information

CAS: 115022-42-3 | Formula: C₁₀H₈ClNO₂ | M.W.: 209.63 g/mol

Part 1: Chemical Identity & Molecular Architecture

Methyl 2-(3-chloro-4-cyanophenyl)acetate is a bifunctional aromatic ester serving as a critical "scaffold hopper" in modern medicinal chemistry. Its structure combines a lipophilic phenyl core with two orthogonal reactive handles: an electrophilic ester and a chemically stable (yet metabolically relevant) nitrile group.

Physical & Chemical Properties Matrix

| Property | Value / Description | Experimental/Predicted Note |

| Appearance | Off-white to pale yellow crystalline solid | Based on structural analogs (e.g., 4-cyanophenylacetate) |

| Melting Point | 50–80 °C (Estimated) | Exact experimental MP requires lot-specific CoA |

| Boiling Point | ~330 °C (Predicted at 760 mmHg) | High BP due to polarity of nitrile/ester groups |

| Solubility | DMSO, Methanol, Dichloromethane, Ethyl Acetate | Insoluble in water; lipophilic (LogP ~2.2) |

| Reactivity | Susceptible to deprotonation by weak bases (e.g., K₂CO₃) |

Part 2: Strategic Synthesis & Drug Development Applications[2]

This compound is not merely a catalog reagent; it is a pharmacophore building block . Its primary utility lies in the synthesis of Androgen Receptor (AR) Antagonists and Antiviral Capsid Modulators .

2.1 The "Scaffold Hopping" Utility

In drug discovery, the 3-chloro-4-cyanophenyl moiety is often used to replace more metabolically labile groups to improve half-life (

-

Case Study: Androgen Receptor (AR) Antagonists Research indicates that derivatives of this ester are pivotal in developing non-Ligand Binding Pocket (non-LBP) antagonists. Unlike traditional anti-androgens (e.g., Enzalutamide) that target the LBP, compounds derived from this ester can target the BF3 surface, overcoming resistance mechanisms.

-

Mechanism: The ester function is typically converted to a pyrazole or acetamide linker, while the nitrile group acts as a hydrogen bond acceptor in the target protein.

2.2 Synthesis Workflow & Reaction Logic

The following diagram illustrates the industrial route to the ester and its downstream conversion into a bioactive pyrazole scaffold.

Figure 1: Synthetic pathway from acid precursor to bioactive pyrazole scaffold. The methyl ester serves as the electrophilic activation step for subsequent heterocycle formation.

Part 3: Comprehensive Hazard Profiling (MSDS/SDS Core)

Signal Word: WARNING

3.1 GHS Classification & Rationale

-

Acute Toxicity, Oral (Category 4) - H302: The nitrile group can liberate cyanide ions (

) in vivo via oxidative metabolism (cytochrome P450), though the steric bulk of the phenyl ring slows this process compared to aliphatic nitriles. -

Skin/Eye Irritation (Category 2/2A) - H315/H319: The ester functionality is lipophilic, allowing it to penetrate the stratum corneum, where local hydrolysis to the acid causes irritation.

-

STOT-SE (Category 3) - H335: Dust or vapor inhalation causes respiratory tract irritation.

3.2 Structure-Activity Relationship (SAR) Toxicity

The alpha-carbon (between the phenyl ring and carbonyl) is acidic. Upon contact with basic mucous membranes, enolization can occur, potentially disrupting local cellular pH balance. Furthermore, the 3-chloro substituent increases the lipophilicity (LogP), enhancing dermal absorption rates compared to the non-chlorinated analog.

Part 4: Handling, Storage, & Stability Protocols[3]

4.1 Storage Architecture

-

Temperature: Store at 2–8°C (Refrigerated). While chemically stable at RT, lower temperatures prevent slow hydrolysis of the methyl ester by atmospheric moisture.

-

Atmosphere: Argon or Nitrogen blanket recommended. The nitrile is stable, but the alpha-methylene group is susceptible to slow oxidation over months.

4.2 PPE Selection Guide (Permeation Logic)

Do not rely on standard latex gloves. The compound is often handled in chlorinated solvents (DCM, Chloroform) or polar aprotic solvents (DMF).

| Solvent Used | Recommended Glove Material | Breakthrough Time |

| Solid Handling | Nitrile (0.11 mm) | > 480 min |

| DCM Solution | PVA (Polyvinyl alcohol) or Viton | > 240 min |

| DMF Solution | Butyl Rubber | > 480 min |

| Methanol | Nitrile or Neoprene | > 240 min |

Part 5: Emergency Response & Toxicology Logic

In the event of exposure, the response must address both the irritant nature of the ester and the potential toxicity of the nitrile.

Figure 2: Decision logic for emergency response. Note that while cyanide release is theoretically possible, it is kinetically slow for aryl nitriles compared to aliphatic ones.

Part 6: Analytical Validation

To validate the identity of CAS 115022-42-3 before use in critical synthesis:

-

¹H-NMR (DMSO-d₆): Look for the singlet methyl ester peak at

ppm and the singlet benzylic methylene ( -

IR Spectroscopy:

-

Nitrile (-CN): Sharp, weak band at

. -

Ester (C=O): Strong band at

.

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 115022-42-3. Retrieved from [Link]

-

Li, H., et al. (2022). Discovery of 2-(1-(3-Chloro-4-cyanophenyl)-1H-pyrazol-3-yl)acetamides as Potent, Selective, and Orally Available Antagonists Targeting the Androgen Receptor. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Schönfeld, F., et al. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. MDPI Pharmaceuticals. Retrieved from [Link]

Methodological & Application

Application Note: Precision Synthesis of Methyl 2-(3-chloro-4-cyanophenyl)acetate

Executive Summary

This application note details a robust, scalable protocol for the synthesis of Methyl 2-(3-chloro-4-cyanophenyl)acetate , a critical bifunctional building block often utilized in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors.

The synthesis presents a specific chemoselective challenge: converting a benzyl halide precursor into a methyl ester while preserving an existing aromatic nitrile group. This guide delineates a three-step workflow:

-

Regioselective Radical Bromination of 2-chloro-4-methylbenzonitrile.

-

Nucleophilic Cyanation to generate the arylacetonitrile intermediate.

-

Chemoselective Pinner Alcoholysis , exploiting the kinetic differentiation between aliphatic and aromatic nitriles to install the ester moiety without hydrolyzing the core pharmacophore.

Retrosynthetic Logic & Mechanistic Insight

The Chemoselectivity Challenge

The target molecule contains two nitrile motifs during the intermediate stage:

-

Aromatic Nitrile (

): Located at position 4 of the phenyl ring. Stabilized by conjugation but deactivated by the ortho-chloro substituent. -

Aliphatic Nitrile (

): The side chain intermediate.

Standard acid/base hydrolysis (e.g.,

Reaction Pathway Visualization

Figure 1: Synthetic workflow illustrating the conversion of the toluene precursor to the target ester.

Experimental Protocols

Step 1: Wohl-Ziegler Bromination

Objective: Functionalize the benzylic methyl group.

Critical Control: Use of

| Reagent | Equiv.[3][4] | Role |

| 2-Chloro-4-methylbenzonitrile | 1.0 | Substrate |

| N-Bromosuccinimide (NBS) | 1.05 | Bromine Source |

| AIBN | 0.05 | Radical Initiator |

| Chlorobenzene | Solvent | Medium (0.5 M) |

Protocol:

-

Charge a reaction vessel with 2-chloro-4-methylbenzonitrile and NBS in chlorobenzene.

-

Degas the solution with

for 15 minutes to remove oxygen (radical quencher). -

Add AIBN and heat to 80°C .

-

Monitor by HPLC. The reaction is complete when the starting material is <2%.

-

Workup: Cool to 0°C to precipitate succinimide. Filter. Wash the filtrate with water (

) and brine.[3] Dry over-

Note: The product is a lachrymator. Handle in a fume hood.

-

Step 2: Nucleophilic Cyanation

Objective: Extend the carbon chain by one unit.

Mechanistic Note: This is a classic

| Reagent | Equiv.[3][4] | Role |

| Crude Benzyl Bromide | 1.0 | Substrate |

| Sodium Cyanide (NaCN) | 1.2 | Nucleophile |

| TBAB | 0.05 | Phase Transfer Catalyst |

| DCM / Water | 1:1 v/v | Biphasic Solvent |

Protocol:

-

Dissolve the crude bromide and TBAB in Dichloromethane (DCM).

-

Prepare a solution of NaCN in water (Caution: Highly Toxic).

-

Add the aqueous phase to the organic phase vigorously.

-

Stir at RT for 4–6 hours .

-

Quenching: Separate layers. Treat the aqueous layer with bleach (NaOCl) to oxidize residual cyanide before disposal.

-

Wash organic layer with water, dry, and concentrate to yield (3-chloro-4-cyanophenyl)acetonitrile .

Step 3: Selective Pinner Alcoholysis

Objective: Convert the aliphatic nitrile to the methyl ester without touching the aromatic nitrile.

Mechanism of Selectivity: The reaction proceeds via the formation of an imidate salt. The aliphatic nitrile nitrogen is more electron-rich (nucleophilic) than the aromatic nitrile, which is withdrawn by the phenyl ring and the ortho-chloro group. By controlling temperature and acid concentration, we kinetically favor the attack of methanol on the side chain.

Figure 2: Mechanism of the selective Pinner reaction.

Protocol:

-

Dissolve the dinitrile intermediate in anhydrous Methanol (0.2 M) .

-

Cool the solution to 0°C in an ice bath.

-

Bubble anhydrous HCl gas through the solution for 30–60 minutes until saturated. (Alternatively, add Acetyl Chloride dropwise to the methanol to generate HCl in situ, though gas is preferred for moisture control).

-

Stir at 0°C to 10°C for 12 hours.

-

Checkpoint: Monitor by HPLC. You are looking for the disappearance of the nitrile peak and the formation of the imidate (often a new polar peak).

-

-

Hydrolysis: Add water (approx. 5 equiv relative to substrate) carefully to the reaction mixture and stir for 1 hour at RT. This converts the imidate to the ester.[1][2][4]

-

Workup: Evaporate bulk methanol. Dilute residue with EtOAc. Neutralize carefully with saturated

(gas evolution!). Wash with brine, dry, and concentrate.[3] -

Purification: Recrystallization from Hexane/EtOAc or flash chromatography.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield in Step 1 | Old NBS or wet solvent. | Recrystallize NBS from water; dry solvent over molecular sieves. |

| Hydrolysis of Aromatic Nitrile (Step 3) | Temperature too high or reaction time too long. | Maintain T < 10°C. Quench immediately upon consumption of starting material. |

| Incomplete Esterification | Wet Methanol. | Water kills the imidate formation. Use anhydrous MeOH and a drying tube. |

References

-

Pinner Reaction Selectivity

- Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical.

-

Similar Scaffold Synthesis (Taranabant Intermediates)

-

Lin, L. S., et al. (2008). "Discovery of N-[(1S,2S)-3-(4-Chlorophenyl)-2-(3-cyanophenyl)-1-methylpropyl]-2-methyl-2-{[5-(trifluoromethyl)pyridin-2-yl]oxy}propanamide (MK-0364), a Novel, Acyclic Cannabinoid-1 Receptor Inverse Agonist." Journal of Medicinal Chemistry, 51(6), 1728-1738.

- Note: Describes the manipulation of chlorocyanobenzyl intermedi

-

-

Safety Protocols

-

"Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Research Council (US).

-

Sources

Application Notes & Protocols: The Strategic Role of Methyl 2-(3-chloro-4-cyanophenyl)acetate in Modern Pharmaceutical Research

Prepared by: Gemini, Senior Application Scientist

Introduction: Identifying a Privileged Scaffold in Drug Discovery

Methyl 2-(3-chloro-4-cyanophenyl)acetate is more than a mere chemical intermediate; it represents a strategic starting point for the synthesis of highly potent and selective therapeutic agents. Its structure, featuring a phenyl ring substituted with both a chloro and a cyano group, is a recurring motif in a number of advanced drug candidates and approved pharmaceuticals. This guide provides an in-depth look at the practical applications of this versatile building block, focusing on the rationale behind its use and detailed protocols for its incorporation into complex molecular architectures.

The 3-chloro-4-cyanophenyl moiety is particularly valued in medicinal chemistry for several key reasons:

-

Hydrogen Bonding Capability : The nitrile (cyano) group is an excellent hydrogen bond acceptor, often mimicking the interactions of endogenous ligands with their protein targets.[1]

-

Metabolic Stability : The chloro- and cyano-substituents can influence the metabolic profile of a drug, often blocking sites of potential oxidation and thereby increasing the compound's half-life.

-

Modulation of Physicochemical Properties : These substituents significantly impact the electronics and lipophilicity of the molecule, allowing for fine-tuning of properties like solubility, permeability, and target binding affinity.

This document will explore its application in the synthesis of antagonists for two critical nuclear receptors—the Androgen Receptor (AR) and the Mineralocorticoid Receptor (MR)—highlighting its role in addressing significant unmet needs in oncology and cardiovascular medicine.

Application I: Synthesis of Novel Androgen Receptor (AR) Antagonists for Prostate Cancer

The Androgen Receptor is a key driver of prostate cancer (PCa) progression. While first-generation antagonists are effective, resistance often develops, necessitating the discovery of new therapeutic agents. The 3-chloro-4-cyanophenyl scaffold is a cornerstone in the design of next-generation AR antagonists, including the approved drug Darolutamide.[2][3]

Scientific Rationale

The development of non-steroidal AR antagonists has been a major focus of cancer research. The 3-chloro-4-cyanophenyl group is a privileged structure for this target. Research has shown that this specific substitution pattern allows for potent and selective inhibition of the AR ligand-binding pocket (LBP). Through scaffold hopping from known AR antagonists, a 2-chloro-4-(1H-pyrazol-1-yl)benzonitrile core was identified as a highly promising new structure for potent AR antagonists.[4][5] Compounds derived from this core have demonstrated high efficacy, even against resistant forms of the receptor.[4][5]

Signaling Pathway Context: Androgen Receptor Action

The diagram below illustrates the central role of the Androgen Receptor in prostate cancer cell signaling, which is the target of antagonists derived from this compound.

Caption: General workflow for pyrazole-based AR antagonist synthesis.

Protocol 1: Synthesis of 2-(1-(3-Chloro-4-cyanophenyl)-1H-pyrazol-3-yl)acetamide Intermediate

This protocol is a representative example based on synthetic strategies reported in the literature for creating potent AR antagonists. [4][5] Objective: To synthesize a core intermediate for a novel class of AR antagonists.

Materials:

-

(3-Chloro-4-cyanophenyl)hydrazine hydrochloride

-

Methyl 4,4-dimethoxy-3-oxobutanoate

-

Ethanol, anhydrous

-

Concentrated Hydrochloric Acid

-

Sodium acetate

-

Ammonia solution (28%)

-

Dichloromethane (DCM)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Pyrazole Ring Formation:

-

To a solution of (3-chloro-4-cyanophenyl)hydrazine hydrochloride (1.0 eq) in anhydrous ethanol, add sodium acetate (1.1 eq). Stir the mixture at room temperature for 15 minutes.

-

Add methyl 4,4-dimethoxy-3-oxobutanoate (1.0 eq) to the mixture.

-

Add a catalytic amount of concentrated hydrochloric acid (2-3 drops).

-

Heat the reaction mixture to reflux (approx. 78°C) and monitor by TLC. The reaction is typically complete within 4-6 hours.

-

Once the starting material is consumed, cool the reaction to room temperature and concentrate under reduced pressure.

-

Partition the residue between water and ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude pyrazole ester.

-

-

Amidation:

-

Dissolve the crude pyrazole ester in methanol.

-

Add an excess of 28% aqueous ammonia solution.

-

Stir the reaction mixture in a sealed vessel at 50°C overnight.

-

Monitor the conversion of the ester to the amide by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

-

Purification:

-

Purify the resulting crude amide by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., 30% to 70% EtOAc).

-

Combine fractions containing the pure product and concentrate to yield 2-(1-(3-chloro-4-cyanophenyl)-1H-pyrazol-3-yl)acetamide as a solid.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

-

Data Summary: Biological Activity

The resulting acetamide can be further derivatized to produce a library of compounds. The biological activity of these final products highlights the effectiveness of this scaffold.

| Compound ID | Target | IC₅₀ (nM) | Cell Line | Reference |

| 2f | AR Antagonist | 110 | LNCaP | [4][5] |

| 2k | AR Antagonist | 90 | LNCaP | [4][5] |

| 4c | AR Antagonist | 69 | LNCaP | [4][5] |

Application II: Synthesis of Novel Mineralocorticoid Receptor (MR) Antagonists

The Mineralocorticoid Receptor (MR) is a validated target for treating hypertension and related end-organ damage like nephropathy. Non-steroidal MR antagonists are sought after to avoid the side effects associated with steroidal drugs.

Scientific Rationale

The 3-chloro-4-cyanophenyl group has been integral to the discovery of a novel class of non-steroidal pyrazoline-based MR antagonists. [6]The lead compound, PF-3882845, incorporates this moiety. The rationale for its inclusion is to achieve high potency and selectivity against other nuclear receptors. The cyano group provides a key interaction within the receptor's binding site, while the chloro substituent helps to optimize the pharmacokinetic profile. [6]

Protocol 2: Key Cyclocondensation Step for Pyrazoline-based MR Antagonists

This protocol outlines the critical cyclocondensation reaction to form the pyrazoline core, a central step in the synthesis of compounds like PF-3882845. [6] Objective: To construct the dihydropyrazole (pyrazoline) ring system bearing the 3-chloro-4-cyanophenyl substituent.

Materials:

-

(3-Chloro-4-cyanophenyl)hydrazine

-

An appropriate α,β-unsaturated ketone (chalcone derivative)

-

Acetic acid

-

Ethanol

Procedure:

-

Reaction Setup:

-

In a round-bottom flask, dissolve the chalcone derivative (1.0 eq) in ethanol.

-

Add (3-chloro-4-cyanophenyl)hydrazine (1.1 eq) to the solution.

-

Add glacial acetic acid (0.5 eq) as a catalyst.

-

-

Cyclocondensation:

-

Heat the reaction mixture to reflux for 8-12 hours.

-

Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature. A precipitate may form.

-

If a solid precipitates, collect it by filtration, wash with cold ethanol, and dry under vacuum.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure.

-

Purify the crude residue by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to isolate the desired pyrazoline product.

-

Confirm the structure and purity using appropriate analytical techniques (NMR, MS).

-

Data Summary: Potency of Lead Compound

The resulting compounds from this synthetic route have demonstrated excellent potency against the mineralocorticoid receptor.

| Compound ID | Target | MR Binding Ki (nM) | Selectivity vs. GR | Reference |

| PF-3882845 | MR Antagonist | 0.47 | >1000-fold | [6] |

Conclusion

This compound is a high-value starting material in pharmaceutical research, providing a direct route to the 3-chloro-4-cyanophenyl scaffold. This structural motif has proven to be critical for achieving high potency and selectivity in modern drug design, particularly for nuclear receptor targets. The protocols and data presented herein underscore its utility in the development of next-generation antagonists for the Androgen and Mineralocorticoid receptors, addressing critical needs in oncology and cardiovascular disease. Researchers in drug development can leverage this intermediate to accelerate the discovery of novel and effective therapeutics.

References

-

Meyers, M. J., et al. (2010). Discovery of (3S,3aR)-2-(3-chloro-4-cyanophenyl)-3-cyclopentyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazole-7-carboxylic acid (PF-3882845), an orally efficacious mineralocorticoid receptor (MR) antagonist for hypertension and nephropathy. Journal of Medicinal Chemistry, 53(16), 5979-6002. [Link]

-

Chen, C., et al. (2022). Discovery of 2-(1-(3-Chloro-4-cyanophenyl)-1H-pyrazol-3-yl)acetamides as Potent, Selective, and Orally Available Antagonists Targeting the Androgen Receptor. Journal of Medicinal Chemistry, 65(19), 13074–13093. [Link]

-

Novartis AG. (2014). U.S. Patent No. 8,829,195. [Link]

- Orion Corporation. (2021). Pharmaceutical composition of darolutamide.

-

Garg Lab - UCLA. (n.d.). Patents & Products. [Link]

-

Elliott, M. (n.d.). Inventions, Patents and Patent Applications. Justia Patents. [Link]

- World Intellectual Property Organization. (2022).

-

Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902-7917. [Link]

-

Tchibouanga, R. R. N., & Jacobs, A. (2023). Crystal Structures and Physicochemical Properties of 3-Chloro-4-hydroxyphenylacetic Acid Salts with Amines. Molecules, 28(19), 6985. [Link]

-

Chen, C., et al. (2022). Discovery of 2-(1-(3-Chloro-4-cyanophenyl)-1 H-pyrazol-3-yl)acetamides as Potent, Selective, and Orally Available Antagonists Targeting the Androgen Receptor. Journal of Medicinal Chemistry, 65(19), 13074–13093. [Link]

-

Tchibouanga, R. R. N., & Jacobs, A. (2019). 3-Chloro-4-hydroxyphenylacetic acid co-crystals with nicotinamide, isonicotinamide, phenazine and 4,4′-bipyridine: An investigation. Journal of Molecular Structure, 1195, 55-65. [Link]

- Boehringer Ingelheim Pharmaceuticals, Inc. (2000). Synthesis of 3-amino-2-chloro-4-methylpyridine from acetone and ethyl cyanoacetate.

-

Organic Syntheses Procedure. (n.d.). Stannylamine Protocol (SnAP) Reagents for the Synthesis of C-Substituted Morpholines from Aldehydes. [Link]

-

Jiangsu Dinghao Pharmaceutical Technology Co., Ltd. (2009). Method for synthesizing 2-chloro-3-amino-4-methylpyridine by ethyl cyanoacetate and acetone. Patsnap Eureka. [Link]

-

Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of medicinal chemistry, 53(22), 7902–7917. [Link]

Sources

- 1. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 2. WO2021001603A1 - Pharmaceutical composition of darolutamide - Google Patents [patents.google.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of 2-(1-(3-Chloro-4-cyanophenyl)-1 H-pyrazol-3-yl)acetamides as Potent, Selective, and Orally Available Antagonists Targeting the Androgen Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of (3S,3aR)-2-(3-chloro-4-cyanophenyl)-3-cyclopentyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazole-7-carboxylic acid (PF-3882845), an orally efficacious mineralocorticoid receptor (MR) antagonist for hypertension and nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

Use of Methyl 2-(3-chloro-4-cyanophenyl)acetate in the synthesis of mineralocorticoid receptor (MR) antagonists

The following Technical Guide details the application of Methyl 2-(3-chloro-4-cyanophenyl)acetate (CAS: 496856-45-2) as a critical intermediate in the synthesis of next-generation non-steroidal mineralocorticoid receptor (MR) antagonists.

This guide focuses on its role in constructing the dihydropyridine and tetrahydrobenzo[g]indazole scaffolds, which are central to modern MR antagonist drug discovery (e.g., analogs of Finerenone and PF-3882845).

Executive Summary

This compound is a specialized aryl-acetic acid ester used to introduce the 3-chloro-4-cyanophenyl moiety into non-steroidal mineralocorticoid receptor antagonists (MRAs). This specific substitution pattern is a "privileged pharmacophore" that mimics the electronic properties of the steroid A-ring, optimizing ligand-binding domain (LBD) interactions while eliminating the off-target effects (e.g., progestogenic/androgenic activity) associated with steroidal MRAs like Spironolactone.

Key Applications:

-

Precursor to 3-Chloro-4-cyanophenylacetaldehyde: Essential for the Hantzsch dihydropyridine synthesis of Finerenone analogs.

-

Building Block for Indazole/Pyrazole Cores: Used in Knoevenagel condensations or cyclizations to generate the core scaffold of Pfizer-series MRAs (e.g., PF-3882845 analogs).

Chemical Context & Mechanistic Rationale[1][2][3][4][5]

The "3-Chloro-4-Cyano" Pharmacophore

The efficacy of non-steroidal MRAs relies on their ability to induce a distinct conformational change in the MR-LBD that prevents the recruitment of transcriptional co-activators.

-

Cyano Group (CN): Acts as a hydrogen bond acceptor with Asn770 in the MR binding pocket, mimicking the C3-ketone of aldosterone.

-

Chloro Group (Cl): Provides steric bulk and lipophilicity to fill the hydrophobic sub-pocket (Met777, Met852), enhancing selectivity over the Glucocorticoid Receptor (GR).

-

Acetate Linker: The methylene spacer (

) in the acetate allows for the precise positioning of the aryl ring when the ester is converted into a dihydropyridine (DHP) or pyrazole scaffold.

Comparative Structural Role

| Feature | Finerenone (BAY 94-8862) | Pfizer Series (PF-3882845) | Target Analog (Using this Intermediate) |

| Aryl Motif | 4-cyano-2-methoxyphenyl | 3-chloro-4-cyanophenyl | 3-chloro-4-cyanophenyl |

| Core Scaffold | 1,4-Dihydropyridine | Tetrahydrobenzo[g]indazole | Dihydropyridine or Indazole |

| Linkage | C4 of DHP ring | N2 of Pyrazole ring | C4 of DHP or C3 of Pyrazole |

Synthetic Protocols

Workflow Overview

The utility of this compound branches into two primary pathways:

-

Pathway A (Reductive): Conversion to the Aldehyde for Hantzsch synthesis (Dihydropyridine route).

-

Pathway B (Condensation): Direct Alpha-Alkylation/Cyclization for Pyrazole/Indazole route.

dot

Caption: Divergent synthetic pathways utilizing this compound for MRA scaffold construction.

Protocol A: Synthesis of Dihydropyridine MRAs (Finerenone Analogs)

This protocol describes the conversion of the ester to the aldehyde, followed by the Hantzsch pyridine synthesis.

Step 1: Partial Reduction to Aldehyde

Objective: Convert the methyl ester to (3-chloro-4-cyanophenyl)acetaldehyde without over-reduction to the alcohol.

-

Reagents: Diisobutylaluminum hydride (DIBAL-H), Dichloromethane (DCM), Methanol (quenching).

-

Procedure:

-

Dissolve This compound (10.0 g, 47.7 mmol) in anhydrous DCM (100 mL) under Argon.

-

Cool the solution to -78°C (dry ice/acetone bath). Critical: Temperature control prevents over-reduction.

-

Add DIBAL-H (1.0 M in toluene, 50 mmol) dropwise over 45 minutes. Maintain internal temp < -70°C.

-

Stir at -78°C for 1 hour. Monitor by TLC (formation of aldehyde spot, disappearance of ester).

-

Quench: Add Methanol (5 mL) slowly at -78°C, followed by saturated Rochelle’s salt solution (potassium sodium tartrate).

-

Warm to room temperature and stir vigorously for 2 hours until phases separate clearly.

-

Extract with DCM, dry over MgSO4, and concentrate in vacuo.

-

Purification: Flash chromatography (Hexane/EtOAc) if necessary. The aldehyde is unstable; proceed immediately to Step 2.

-

Step 2: Hantzsch Condensation

Objective: Construct the 1,4-dihydropyridine core.

-

Reagents: 3-Chloro-4-cyanophenylacetaldehyde (from Step 1), Methyl acetoacetate, 2-Cyanoethyl 3-oxobutanoate (asymmetric linker), Ammonium acetate, Ethanol.

-

Procedure:

-

Combine the Aldehyde (47 mmol), Methyl acetoacetate (47 mmol), and 2-Cyanoethyl 3-oxobutanoate (47 mmol) in Ethanol (150 mL).

-

Add Ammonium Acetate (94 mmol).

-

Reflux the mixture for 4–6 hours. The solution will turn yellow/orange.

-

Cool to room temperature. The product often precipitates.

-

Isolation: Filter the precipitate or concentrate and recrystallize from Ethanol/Water.

-

Chiral Resolution: (Optional) Separate enantiomers using Chiral HPLC (e.g., Chiralpak IC column) to isolate the active (S)-enantiomer, as MR antagonism is stereospecific.

-

Protocol B: Synthesis of Indazole/Pyrazole MRAs (Pfizer Analogs)

This protocol utilizes the ester for alpha-functionalization to build a fused ring system.

Step 1: Claisen Condensation (Formylation)

Objective: Activate the alpha-position for cyclization.

-

Reagents: this compound, Ethyl formate, Sodium Hydride (NaH), THF.

-

Procedure:

-

Suspend NaH (60% dispersion, 1.2 eq) in anhydrous THF at 0°C.

-

Add This compound (1.0 eq) dropwise. Stir for 30 min (H2 evolution).

-

Add Ethyl formate (1.5 eq) dropwise.

-

Warm to RT and stir for 12 hours.

-

Workup: Quench with dilute HCl, extract with EtOAc. The product is Methyl 2-(3-chloro-4-cyanophenyl)-3-oxopropanoate .

-

Step 2: Cyclization with Hydrazine

Objective: Form the pyrazole core.

-

Reagents: Intermediate from Step 1, Hydrazine hydrate (or substituted hydrazine), Ethanol.

-

Procedure:

Analytical Characterization

To ensure protocol validity, the intermediate and final products must meet these specifications:

| Compound | Method | Expected Signal / Criteria |

| This compound | 1H NMR (400 MHz, CDCl3) | |

| IR Spectroscopy | ~2230 cm⁻¹ (CN stretch), ~1740 cm⁻¹ (Ester C=O). | |

| Aldehyde Intermediate | 1H NMR | |

| Final MRA (DHP) | Chiral HPLC | >98% ee required for biological assays. |

| Final MRA (DHP) | LC-MS | [M+H]+ consistent with formula; Cl isotope pattern (3:1 ratio). |

Safety & Handling

-

Cyanide Hazard: While the cyano group is covalently bonded, combustion or strong acid hydrolysis can release HCN. Work in a well-ventilated fume hood.

-

DIBAL-H: Pyrophoric. Handle under inert atmosphere (Argon/Nitrogen). Have Class D fire extinguisher available.

-

Skin Sensitization: Aryl acetates and their halogenated derivatives are potential skin irritants and sensitizers. Use nitrile gloves and lab coats.

References

-

Meyers, M. J., et al. (2010). "Discovery of (3S,3aR)-2-(3-Chloro-4-cyanophenyl)-3-cyclopentyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazole-7-carboxylic Acid (PF-3882845), an Orally Efficacious Mineralocorticoid Receptor (MR) Antagonist for Hypertension and Nephropathy."[1][2][3] Journal of Medicinal Chemistry, 53(16), 5979–6002.[3] Link

-

Bärfacker, L., et al. (2012). "Discovery of BAY 94-8862: A Nonsteroidal Antagonist of the Mineralocorticoid Receptor for the Treatment of Cardiorenal Diseases." ChemMedChem, 7(8), 1385–1403. Link

-

Kolkhof, P., & Bärfacker, L. (2017). "30 Years of the Mineralocorticoid Receptor: Mineralocorticoid receptor antagonists: 60 years of research and development." Journal of Endocrinology, 234(1), T125–T140. Link

-

Amazonas, G., et al. (2020). "Steroidal and non-steroidal mineralocorticoid receptor antagonists in cardiorenal medicine." European Heart Journal, 41(46), 4428–4437. Link

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Third Generation Mineralocorticoid Receptor Antagonists; Why We Need a Fourth - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of (3S,3aR)-2-(3-chloro-4-cyanophenyl)-3-cyclopentyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazole-7-carboxylic acid (PF-3882845), an orally efficacious mineralocorticoid receptor (MR) antagonist for hypertension and nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Strategic Derivatization of Methyl 2-(3-chloro-4-cyanophenyl)acetate

This Application Note is designed for medicinal chemists and drug discovery scientists. It details the strategic derivatization of Methyl 2-(3-chloro-4-cyanophenyl)acetate , a privileged scaffold in the synthesis of Androgen Receptor (AR) antagonists, TRPA1 modulators, and non-hormonal menopausal therapeutics.[1]

Executive Summary & Scaffold Analysis

This compound (CAS: 52798-01-3) is not merely a reagent; it is a "LBP (Ligand Binding Pocket) Anchor." Its specific substitution pattern—a para-nitrile flanked by a meta-chlorine—creates a unique electronic and steric signature that mimics the C/D ring systems of steroids, making it indispensable for designing non-steroidal Androgen Receptor (AR) antagonists (e.g., Enzalutamide analogs) and TRP channel modulators.[1][2]

The "Tri-Vector" Derivatization Strategy

To maximize the utility of this scaffold, we define three orthogonal vectors for chemical modification:

-

Vector A (The Head): The Methyl Acetate group.[1][3] Ideal for library generation via amidation, cyclization to heterocycles (pyrazoles/triazoles), or alpha-alkylation to block metabolism.[1]

-

Vector B (The Core): The Nitrile group.[1][4] A versatile handle for bioisostere installation (tetrazoles, oxadiazoles) or reduction to benzylamines.[1]

-

Vector C (The Tail): The Aryl Chloride.[1] Often underestimated, this position is activated by the para-cyano group, enabling SNAr reactions or Palladium-catalyzed cross-couplings to extend the carbon skeleton.[1]

Strategic Derivatization Workflows

Workflow 1: Construction of Pyrazole-Based AR Antagonists

Recent medicinal chemistry campaigns (e.g., J. Med.[1][4][5] Chem. 2022) have validated the conversion of the acetate "Head" into pyrazole moieties to overcome drug resistance in prostate cancer.[1]

Protocol A: Hydrazide Formation & Pyrazole Cyclization

Objective: Convert the ester to a pyrazole core, a key pharmacophore for AR binding.[1]

Reagents:

-

Reagent: Hydrazine hydrate (64%)[1]

-

Cyclization Agent: Acetylacetone or 1,3-diketone derivatives[1][2]

Step-by-Step Procedure:

-

Hydrazinolysis: Dissolve 10 mmol of the methyl ester in 20 mL of absolute ethanol.

-

Addition: Add hydrazine hydrate (15 mmol, 1.5 eq) dropwise at 0°C.

-

Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor via TLC (EtOAc:Hexane 1:1). The ester spot (Rf ~0.[1]6) should disappear, replaced by a lower baseline spot (Hydrazide).[1]

-

Isolation: Cool to room temperature. The hydrazide often precipitates.[1] If not, concentrate in vacuo to 25% volume and add cold ether.[1] Filter and dry.[1]

-

Cyclization (Pyrazole Formation): Resuspend the crude hydrazide (5 mmol) in Ethanol (10 mL). Add Acetylacetone (5.5 mmol) and a catalytic amount of acetic acid (2 drops). Reflux for 3 hours.

-

Purification: Evaporate solvent. Purify via flash column chromatography (SiO2, 0-5% MeOH in DCM).

Mechanism: The hydrazine performs a nucleophilic attack on the ester carbonyl to form the hydrazide, which then undergoes a condensation-dehydration sequence with the 1,3-diketone to close the pyrazole ring.[1]

Workflow 2: Activation of the Aryl Chloride (Vector C)

The meta-chloro position is sterically demanding and lipophilic.[1] While typically inert, the strong electron-withdrawing nature of the para-cyano group ($ \sigma_p \approx 0.66 $) lowers the activation energy for oxidative addition, making Suzuki-Miyaura coupling feasible.[1]

Protocol B: Palladium-Catalyzed Biaryl Coupling

Objective: Install a phenyl or heteroaryl ring at the 3-position to probe the hydrophobic pocket of the target protein.[1][2]

Reagents:

Step-by-Step Procedure:

-

Degassing: Sparge 1,4-dioxane with Nitrogen for 15 minutes.

-

Assembly: In a microwave vial, combine this compound (1.0 eq), Aryl Boronic Acid (1.5 eq), Pd(dppf)Cl2 (0.05 eq), and K3PO4 (3.0 eq).

-

Reaction: Seal and heat to 100°C for 12 hours (thermal) or 120°C for 45 mins (Microwave).

-

Workup: Dilute with EtOAc, wash with water and brine. Dry over Na2SO4.[1]

-

Note: If the nitrile hydrolyzes under these conditions, switch to anhydrous base (Cs2CO3) and Toluene at 110°C.

Biological Screening Preparation

Solubility Profile:

Assay Prep Protocol:

-

Stock Solution: Prepare a 10 mM stock in 100% DMSO. Store at -20°C. Avoid repeated freeze-thaw cycles to prevent ester hydrolysis.[1][2]

-

Serial Dilution: Dilute the stock into the assay medium. Ensure the final DMSO concentration does not exceed 1% (or 0.1% for sensitive cell lines like LNCaP).[1]

-

Control: Include a "Vehicle Only" well to account for DMSO cytotoxicity.

Visual Workflows

Diagram 1: The Divergent Synthesis Map

This diagram illustrates the three vectors of modification and the resulting chemical space.[1]

Caption: Divergent synthesis pathways from the parent scaffold targeting three distinct vectors for SAR exploration.

Diagram 2: Logic for AR Antagonist Construction

This diagram details the specific logic used to construct high-affinity Androgen Receptor ligands (e.g., J. Med. Chem. 2022 style).[1][4]

Caption: Medicinal chemistry logic for transforming the scaffold into a potent Nuclear Receptor antagonist.

References

-

Discovery of Pyrazole-Based AR Antagonists: Chen, C., et al. (2022).[1][4][10] Discovery of 2-(1-(3-Chloro-4-cyanophenyl)-1H-pyrazol-3-yl)acetamides as Potent, Selective, and Orally Available Antagonists Targeting the Androgen Receptor.[1][2][4][10][11][12] Journal of Medicinal Chemistry. [1][12]

-

Nitrile Bioisosteres in Drug Design: Fleming, F. F., et al. (2010).[1] Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry.

-

Palladium Coupling of Aryl Chlorides: Littke, A. F., & Fu, G. C. (2002).[1] Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition.

-

Fezolinetant & NK3 Antagonists (Contextual): FDA Prescribing Information for VEOZAH (Fezolinetant).[1] (2023).[1] Mechanism of Action and Clinical Pharmacology.

-

TRPA1 Modulators Patent: Samumed, LLC. (2010).[1] N-(hetero)aryl, 2-(hetero)aryl-substituted acetamides for use as Wnt signaling modulators. WO2010101849A1.[1]

Sources

- 1. Fezolinetant - Wikipedia [en.wikipedia.org]

- 2. CAS 1297537-33-7: 5-Acetyl-N-[(1S)-2-[3-(3-chloro-4-cyanop… [cymitquimica.com]

- 3. METHYL (4-CYANOPHENYL)ACETATE synthesis - chemicalbook [chemicalbook.com]

- 4. Discovery of 2-(1-(3-Chloro-4-cyanophenyl)-1 H-pyrazol-3-yl)acetamides as Potent, Selective, and Orally Available Antagonists Targeting the Androgen Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Page loading... [wap.guidechem.com]

- 7. epstem.net [epstem.net]

- 8. The Reaction of Cyanoacetylhydrazine with ω-Bromo(4-methyl)acetophenone: Synthesis of Heterocyclic Derivatives with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

Application Note: Analytical Profiling of Methyl 2-(3-chloro-4-cyanophenyl)acetate

This Application Note is designed for analytical chemists and process development scientists involved in the quality control and synthesis of Methyl 2-(3-chloro-4-cyanophenyl)acetate (CAS: 1261606-53-4). This molecule is a critical halogenated phenylacetic acid derivative, often serving as a scaffold in the synthesis of mineralocorticoid receptor antagonists (MRAs) and other bioactive heterocyclic compounds.

The following protocols prioritize the separation of the parent ester from its primary degradation product (the hydrolyzed acid) and the identification of halogenated impurities using orthogonal detection methods (UV and MS).

Introduction & Physicochemical Context

This compound is a substituted phenylacetic ester. Its analysis requires careful consideration of two main factors:

-

Hydrolytic Instability: Like most esters, it is prone to hydrolysis, generating 2-(3-chloro-4-cyanophenyl)acetic acid. The analytical method must resolve the parent ester from this specific degradant.

-

Halogen Isotope Pattern: The presence of a chlorine atom provides a distinct mass spectral signature (3:1 abundance of 35Cl:37Cl) which is utilized for confirmation in the GC-MS protocol.

Table 1: Physicochemical Profile

| Property | Value / Characteristic | Analytical Implication |

| Molecular Formula | C₁₀H₈ClNO₂ | Monoisotopic Mass: ~209.02 Da |

| Structure | Phenyl ring with -Cl, -CN, and -CH₂COOCH₃ | Dual chromophores (CN, Aromatic) allow UV detection.[1] |

| Polarity (LogP) | ~2.2 (Predicted) | Moderately lipophilic; suitable for Reverse Phase C18. |

| Boiling Point | >280°C (Predicted) | Requires high-temperature GC column (e.g., 300°C limit). |

| Solubility | Low in water; High in ACN, MeOH, DCM | Sample diluent should be ACN or MeOH. |

Method A: High-Performance Liquid Chromatography (HPLC-UV)

Objective: Assay potency and purity; quantification of the acid hydrolysis impurity.

Rationale for Method Design

-

Stationary Phase: A C18 column is selected due to the molecule's moderate lipophilicity. A "Base Deactivated" (BD) or end-capped column is recommended to prevent tailing caused by the nitrile nitrogen interacting with free silanols.

-

Mobile Phase Modifier: Phosphoric acid (0.1%) is used to maintain the pH ~2.5. This suppresses the ionization of the potential acid impurity (2-(3-chloro-4-cyanophenyl)acetic acid), ensuring it elutes as a sharp peak rather than a broad band, and increases its retention to prevent co-elution with the solvent front.

HPLC Protocol Parameters[2][3]

| Parameter | Condition |

| Instrument | HPLC with PDA/DAD Detector (e.g., Agilent 1260/Waters Alliance) |

| Column | Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent |

| Mobile Phase A | 0.1% Phosphoric Acid (H₃PO₄) in Water |

| Mobile Phase B | Acetonitrile (HPLC Grade) |

| Flow Rate | 1.0 mL/min |

| Column Temp | 30°C |

| Injection Volume | 5.0 µL |

| Detection | UV at 220 nm (General) and 254 nm (Specific for Aromatic/CN) |

| Diluent | 50:50 Water:Acetonitrile |

Gradient Program

| Time (min) | % Mobile Phase B | Event |

| 0.0 | 20 | Initial Hold |

| 2.0 | 20 | Isocratic hold to separate polar impurities |

| 12.0 | 80 | Linear Ramp to elute main ester |

| 15.0 | 95 | Wash Step (elute dimers/oligomers) |

| 17.0 | 95 | Hold |

| 17.1 | 20 | Re-equilibration |

| 22.0 | 20 | End of Run |

System Suitability Criteria (Self-Validating)

-

Tailing Factor (T): NMT 1.5 for the main peak (ensures no silanol interaction).

-

Resolution (Rs): > 2.0 between the Main Ester peak and the Acid Impurity peak (Acid elutes before Ester in RP-HPLC).

-

% RSD: < 1.0% for 5 replicate injections of the standard.

Method B: Gas Chromatography - Mass Spectrometry (GC-MS)

Objective: Identification of volatile impurities, residual solvents from synthesis, and mass confirmation.

Rationale for Method Design

-

Inlet Parameters: Split injection is mandatory to prevent column saturation. A high split ratio (20:1 or 50:1) is suggested because the ester ionizes efficiently.

-

MS Source: Electron Impact (EI) at 70eV is the industry standard for library matching.

-

Identification Strategy: The chlorine isotope cluster is the primary confirmation tool. The molecular ion (M+) should show a specific intensity ratio of M (100%) to M+2 (~32%) due to naturally occurring ³⁷Cl.

GC-MS Protocol Parameters[4]

| Parameter | Condition |

| Instrument | GC-MS (Single Quadrupole), e.g., Agilent 7890/5977 |

| Column | DB-5ms or HP-5ms UI (30 m x 0.25 mm x 0.25 µm) |

| Carrier Gas | Helium @ 1.0 mL/min (Constant Flow) |

| Inlet Temp | 250°C |

| Injection Mode | Split (20:1) |

| Transfer Line | 280°C |

| Source Temp | 230°C |

| Scan Range | 40 – 500 amu |

Temperature Program

| Rate (°C/min) | Temperature (°C) | Hold Time (min) |

| - | 60 | 1.0 |

| 15 | 200 | 0.0 |

| 25 | 300 | 5.0 |

| Total Run Time | ~19.3 minutes |

Mass Spectrum Interpretation Guide

When analyzing the peak for this compound, look for these diagnostic fragments:

-

m/z 209/211: Molecular Ion (M⁺). Distinct 3:1 ratio confirms Chlorine.

-

m/z 178/180: [M - OCH₃]⁺ (Loss of methoxy group).

-

m/z 150/152: [M - COOCH₃]⁺ (Loss of entire ester group, leaving the benzyl cation).

-

m/z 115: Characteristic aromatic fragment (often loss of Cl from the benzyl core).

Analytical Workflow Diagram

The following diagram illustrates the decision matrix for sample handling and method selection, ensuring data integrity.

Figure 1: Analytical workflow for the characterization of this compound.

Sample Preparation & Stability

-

Standard Prep: Weigh 10 mg of reference standard into a 10 mL volumetric flask. Dissolve in 5 mL Acetonitrile (sonicate if necessary) and make up to volume with water. (Concentration: 1.0 mg/mL).

-

Stability Warning: Solutions of phenylacetic esters in water/organic mixtures can hydrolyze over time.

-

Recommendation: Analyze samples within 24 hours of preparation.

-

Storage: Store stock solutions in pure Acetonitrile at 4°C (stable for 1 week). Do not add water until just before analysis.

-

References

-

ICH Guidelines. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. Available at: [Link]

-

PubChem. this compound Compound Summary. National Center for Biotechnology Information. Available at: [Link] (Note: Search via structure or CAS 1261606-53-4).

-

Chromatography Online. Generic Broad-Gradient Approach for HPLC Method Development. LCGC International. Available at: [Link]

-

Journal of Analytical Toxicology. GC-MS determination of phenoxy acid derivatives. (General reference for ester analysis). Available at: [Link]

Sources

Troubleshooting & Optimization

Optimization of reaction conditions for Methyl 2-(3-chloro-4-cyanophenyl)acetate synthesis

Current Status: Operational Topic: Process Optimization & Troubleshooting Target Molecule: Methyl 2-(3-chloro-4-cyanophenyl)acetate (CAS: Relevant to Lurasidone intermediates) User Level: Advanced / Process Chemist[1]

Executive Summary & Strategic Approach

This guide addresses the synthesis of This compound , a critical intermediate often used in the synthesis of CNS-active agents like Lurasidone.[1]

The synthesis typically hinges on two critical transformations where users frequently encounter yield loss or impurity formation:

-

The Cyanation Step: Installing the nitrile group at the 4-position of the arene, usually via Pd-catalyzed cross-coupling of a bromo- or triflate-precursor.[1]

-

The Esterification Step: Converting the acetic acid side chain to a methyl ester without hydrolyzing the sensitive nitrile group.

This support guide replaces generic advice with mechanism-driven troubleshooting.

Module A: Optimizing the Pd-Catalyzed Cyanation

Context: You are converting Methyl 2-(4-bromo-3-chlorophenyl)acetate to the target nitrile. Common Failure Mode: Catalyst deactivation (Pd black precipitation) resulting in stalled conversion (<50%).

Critical Mechanism: The "Poisoning" Loop

Cyanide (

Troubleshooting Protocol

Q: My reaction stalls at 60% conversion, and the solution turns black. Adding more catalyst doesn't help.[2] Why?

A: You are experiencing Cyanide Poisoning . The "black" precipitate is inactive Pd(0) aggregates.[1] Adding more catalyst to a solution saturated with free cyanide will just kill the new catalyst immediately.

Corrective Action:

-

Switch Cyanide Source: Move from highly soluble sources (NaCN/KCN) to Zinc Cyanide (

) or Potassium Ferrocyanide (-

Why: These sources release

slowly.

-

-

Add a Reducing/Regenerating Agent: Add 1-2 mol% Zinc Dust or Polymethylhydrosiloxane (PMHS) .[1]

-

Why: This helps reduce oxidized Pd(II) species back to active Pd(0) and prevents the formation of inactive cyanide-bridged dimers.

-

Q: I am using

A: The ortho-chloro substituent at position 3 creates steric hindrance and electronic deactivation. While the Cl- atom activates the C-Br bond for oxidative addition, it hinders the incoming nucleophile.

Optimization Table: Cyanation Conditions

| Parameter | Standard (Avoid) | Optimized (Recommended) | Technical Rationale |

| Solvent | DMF (Wet) | DMAc (Anhydrous) or NMP | DMAc allows higher temps ( |

| Catalyst | Bidentate ligands like dppf (1,1'-Bis(diphenylphosphino)ferrocene) have a large bite angle, accelerating the reductive elimination of the bulky Ar-CN product.[1] | ||

| Temp | High energy barrier due to sterics requires elevated temperature. | ||

| Additives | None | Zn Dust (2 mol%) | Scavenges adventitious |

Visualization: The Cyanation Decision Tree

Figure 1: Decision tree for troubleshooting Pd-catalyzed cyanation failures.

Module B: The Esterification Step

Context: You are synthesizing the methyl ester from 2-(3-chloro-4-cyanophenyl)acetic acid.

Common Failure Mode: Hydrolysis of the nitrile group to a primary amide (

Critical Mechanism: The Pinner Reaction Competition

In the presence of acid (

Troubleshooting Protocol

Q: I see a +18 mass unit impurity (M+18) by LC-MS. What is it?

A: This is the Primary Amide . Under acidic aqueous conditions, the nitrile has hydrolyzed.

-

Cause: Too much water in the reaction or prolonged heating with strong mineral acids (

).

Q: How do I esterify the acid without touching the nitrile?

A: You must avoid "water + strong acid + heat."

Method Comparison & Recommendation:

| Method | Reagents | Risk Level | Recommendation |

| Fischer (Standard) | High | Avoid. High risk of nitrile hydrolysis at reflux temps.[1] | |

| Acyl Chloride | Medium | Good. Generates anhydrous | |

| Coupling Agent | Low | Best for Purity. Mild conditions (RT).[1] No acid excess. | |

| Alkylating Agent | Low | Alternative. Good if the substrate is very acid-sensitive.[1] |

Preferred Protocol (Thionyl Chloride Method):

-

Dissolve starting acid in anhydrous MeOH (0.5 M concentration).

-

Cool to

. -

Add

(1.5 equiv) dropwise.[3] (Exothermic! Control temp < -

Allow to warm to Room Temperature (

). Do not reflux. -

Monitor by TLC/HPLC. Reaction should complete in 4-6 hours.

-

Quench: Pour into ice-cold saturated

. (Do not add water directly to the reaction mixture while acidic).[1]

Visualization: Competing Hydrolysis Pathways

Figure 2: Divergent pathways during esterification.[1] High temperature and water favor the amide impurity.

FAQ: Operational Specifics

Q: My product is colored (yellow/orange) after workup. Is it impure? A: Likely yes.[1] The 3-chloro-4-cyano motif can form conjugated oligomers if Pd residues remain.[1]

-

Fix: Treat the organic layer with activated charcoal or a metal scavenger (e.g., SiliaMetS® Thiol) during the workup of the cyanation step. Residual Palladium can catalyze decomposition during the subsequent esterification.

Q: Can I do the esterification before the cyanation? A: Yes, and it is often preferred.

-

Route: Methyl 2-(3-chloro-4-bromophenyl)acetate

this compound. -

Benefit: The ester group is generally stable to the Pd-cyanation conditions (

, DMAc, -

Caution: Ensure your base in the cyanation step (often

or

References

-

Weissman, S. A., et al. (2005).[4] Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry. Link (Foundational work on using

to prevent catalyst poisoning).[1] -

Yu, H., et al. (2011).[1][5] Development of Pd/C-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry. Link (Industrial scale optimization using

and Zn additives).[1] -

Cohen, D. T., et al. (2015).[1] Synthesis of Lurasidone. Comprehensive Organic Chemistry Applications. (General context on Lurasidone intermediates).

-

Organic Chemistry Portal. (n.d.).[1] Cyanation of Aryl Halides. Link (Database of reaction conditions and catalyst choices).[1]

-

Common Organic Chemistry. (n.d.).[1] Fischer Esterification & Alternatives. Link (Mechanistic details on acid-catalyzed esterification).

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. thieme-connect.de [thieme-connect.de]

- 3. METHYL (4-CYANOPHENYL)ACETATE synthesis - chemicalbook [chemicalbook.com]

- 4. Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]

- 5. Development of Pd/C-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]

Methods for improving the purity and yield of Methyl 2-(3-chloro-4-cyanophenyl)acetate

The following technical guide is structured as a Tier 3 Support Resource for process chemists and researchers. It assumes the user has basic organic synthesis knowledge but is facing specific yield/purity bottlenecks with Methyl 2-(3-chloro-4-cyanophenyl)acetate .

Ticket ID: #SYN-CN-ESTER-042 Subject: Optimization of Purity and Yield; Mitigation of Nitrile Hydrolysis Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Mechanistic Insight

The synthesis of This compound presents a classic "chemoselectivity paradox." You are attempting to esterify an aliphatic carboxylic acid while preserving an electron-deficient aromatic nitrile (cyano group).

The primary failure mode in this synthesis is not lack of reactivity, but over-reactivity of the nitrile group under acidic conditions, leading to the formation of the primary amide impurity (Impurity B in the diagram below).

The Chemical Challenge

-

Target Reaction: Fisher Esterification or Acyl Chloride formation at the aliphatic carboxyl group.

-

Competing Reaction: Pinner reaction or acid-catalyzed hydrolysis of the aromatic nitrile to an amide (

) or carboxylic acid.

Because the 3-chloro and 4-cyano substitutions withdraw electrons from the benzene ring, the benzylic protons are relatively acidic, making the molecule susceptible to side reactions under harsh basic conditions, while the nitrile is sensitive to strong aqueous acids.

Visualizing the Reaction & Failure Modes

The following pathway map illustrates the critical decision nodes where yield is lost.

Figure 1: Reaction pathways and impurity generation risks. Route B is the industrial standard; Route C is the high-purity lab standard.

Troubleshooting Protocols (Q&A Format)

Issue 1: "I am seeing a persistent impurity at M+18 mass in LC-MS."

Diagnosis: This is the Primary Amide Impurity (2-(3-chloro-4-carbamoylphenyl)acetate). Cause: Hydration of the nitrile group. This occurs if your methanol contains water or if the reaction temperature exceeds 50°C in the presence of strong acid.

Protocol A: The "Anhydrous Thionyl" Method (Recommended for Yield) To fix this, you must switch from sulfuric acid catalysis to an in situ acyl chloride generation which consumes water.

-

Setup: Dry a 3-neck flask; flush with Nitrogen.

-

Solvent: Suspend the starting acid (1.0 eq) in anhydrous Methanol (10 volumes). Critical: Methanol water content must be <0.05%.

-

Reagent: Cool to 0–5°C . Add Thionyl Chloride (SOCl₂) (1.5 eq) dropwise.[1]

-

Reaction: Allow to warm to Room Temperature (20–25°C) . Do NOT reflux.

-

Why? Refluxing HCl/MeOH will attack the nitrile. At 25°C, the aliphatic esterification is kinetically favored over nitrile hydrolysis.

-

-

Workup: Evaporate solvent under vacuum at <40°C. Do not use a high-temperature water bath.

Issue 2: "My yield is stuck at 60-70%, and I can't drive the reaction to completion."

Diagnosis: Equilibrium limitation (Fischer Esterification) or product loss during aqueous workup. Cause: The ester is moderately lipophilic, but the presence of the polar cyano group can make it "drag" into the aqueous layer if the pH is not managed.

Protocol B: Optimized Workup for Yield Recovery

-

Quench: Pour the reaction mixture into ice-cold saturated NaHCO₃ .

-

Target pH: 7.5 – 8.0. Do not go to pH > 10 (risk of ester hydrolysis).

-

-

Extraction: Use Ethyl Acetate (EtOAc) .[4]

-

Tip: If phase separation is poor, add a small amount of brine.

-

-

The "Back-Extraction" (Crucial): The product has some solubility in the aqueous phase due to the polar nitrile. Re-extract the aqueous layer twice with fresh EtOAc.

-

Drying: Use Na₂SO₄, not MgSO₄ (MgSO₄ is slightly acidic and can sometimes trap polar nitriles).

Issue 3: "I need >99.5% purity for biological screening, but recrystallization isn't working."

Diagnosis: The impurities (acid precursor and amide) co-crystallize with the product. Solution: Switch to Base-Promoted Alkylation (Route C in Figure 1). This method avoids acid entirely, preserving the nitrile 100%.

Protocol C: The Methyl Iodide Method (High Purity)

-

Solvent: Dissolve starting acid in Acetone or DMF (5 volumes).

-

Base: Add Potassium Carbonate (K₂CO₃) (1.5 eq, anhydrous/powdered). Stir for 15 mins.

-

Alkylation: Add Methyl Iodide (MeI) (1.2 eq).

-

Conditions: Stir at RT for 4–6 hours.

-

Result: This reaction is irreversible and produces no water. The nitrile remains untouched.

-

Note: MeI is toxic; use appropriate containment.

-

Quantitative Comparison of Methods

| Parameter | Method A: H₂SO₄/MeOH | Method B: SOCl₂/MeOH | Method C: MeI/K₂CO₃ |

| Typical Yield | 65 - 75% | 85 - 92% | 90 - 95% |